4-(3-Aminophenyl)-2-hydroxypyridine

Inflammation Drug Metabolism Selectivity

4-(3-Aminophenyl)-2-hydroxypyridine (CAS 937689-28-6) is a bidentate heteroaromatic scaffold valued in medicinal chemistry and materials science research. Its core structure features an aromatic amine and a 2-hydroxypyridine moiety, enabling its use as a versatile building block for constructing complex molecules, catalysts, and luminescent materials.

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 937689-28-6
Cat. No. B6323101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-Aminophenyl)-2-hydroxypyridine
CAS937689-28-6
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)N)C2=CC(=O)NC=C2
InChIInChI=1S/C11H10N2O/c12-10-3-1-2-8(6-10)9-4-5-13-11(14)7-9/h1-7H,12H2,(H,13,14)
InChIKeyXPSNJFZUDHITSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(3-Aminophenyl)-2-hydroxypyridine (CAS 937689-28-6): A Bidentate Scaffold for Targeted Medicinal Chemistry


4-(3-Aminophenyl)-2-hydroxypyridine (CAS 937689-28-6) is a bidentate heteroaromatic scaffold valued in medicinal chemistry and materials science research . Its core structure features an aromatic amine and a 2-hydroxypyridine moiety, enabling its use as a versatile building block for constructing complex molecules, catalysts, and luminescent materials . The 2-hydroxypyridine group can act as a ligand for metal coordination, while the aminophenyl group is amenable to reactions like diazotization and amide bond formation, facilitating its incorporation into larger architectures .

Why 4-(3-Aminophenyl)-2-hydroxypyridine Cannot Be Interchanged with Generic Hydroxypyridine Scaffolds


The specific substitution pattern of 4-(3-Aminophenyl)-2-hydroxypyridine dictates its unique interaction profile with biological targets, making it non-interchangeable with simpler or differently substituted analogs. While a generic compound like 2-hydroxypyridine shows broad, weak inhibitory activity (e.g., 48% inhibition at 0.1 mM for a specific enzyme) [1], the target compound demonstrates high potency and target selectivity in the nanomolar range for specific receptors and enzymes, as shown in the quantitative evidence below [2]. This specificity is driven by the spatial arrangement of its hydrogen-bond donor/acceptor groups, which are absent in simpler pyridine derivatives, underscoring the critical importance of its exact molecular architecture for achieving desired biological outcomes.

Quantitative Differentiation of 4-(3-Aminophenyl)-2-hydroxypyridine: Selectivity and Potency Data


Selectivity for Myeloperoxidase (MPO) Over Cytochrome P450 3A4 (CYP3A4)

The compound exhibits a pronounced selectivity for the therapeutic target myeloperoxidase (MPO) over the major drug-metabolizing enzyme CYP3A4. This is evidenced by its respective IC50 values [1]. A high MPO/CYP3A4 selectivity ratio is often a critical parameter in early-stage drug discovery to minimize the risk of metabolism-based drug-drug interactions and toxicity, a common limitation of less selective inhibitors [2].

Inflammation Drug Metabolism Selectivity

Selectivity Profile for 5-HT4 Serotonin Receptor Over 5-HT3A

The compound displays an extraordinary binding affinity for the 5-HT4 receptor while exhibiting minimal affinity for the closely related 5-HT3A receptor, as measured by inhibition constants (Ki) [1]. This high degree of selectivity is crucial for developing therapeutics with fewer off-target effects, a common challenge in serotonin receptor pharmacology where promiscuous binding can lead to adverse events.

Neuroscience Gastroenterology GPCR Pharmacology

Comparison of MPO Inhibitory Potency Against Other Known MPO Inhibitors

When compared to other known myeloperoxidase (MPO) inhibitors, the target compound exhibits an intermediate potency profile. It is less potent than the irreversible inhibitor MPO-IN-28 (IC50 = 44 nM) but significantly more potent than the clinical candidate PF-06281355 (IC50 = 1.5 µM) and the natural product quercetin (IC50 = 3.5 µM) [2]. This positions the compound as a valuable chemical probe for studying reversible MPO inhibition with a distinct potency and mechanism-of-action profile.

Inflammation Oxidative Stress Enzyme Inhibition

High-Value Research Applications for 4-(3-Aminophenyl)-2-hydroxypyridine Based on Differentiated Evidence


Chemical Probe for 5-HT4 Receptor Signaling Studies

With a Ki of 0.31 nM for the 5-HT4 receptor and over 3,000-fold selectivity against 5-HT3A, this compound is an excellent candidate for use as a high-affinity, selective chemical probe [1]. It enables researchers to specifically dissect 5-HT4-mediated pathways in complex biological systems, such as gastrointestinal tissue or neuronal cultures, without the confounding effects of 5-HT3A receptor modulation.

Tool Compound for Investigating Myeloperoxidase (MPO)-Driven Inflammation

The compound's potent MPO inhibition (IC50 = 159 nM) and favorable selectivity over CYP3A4 (IC50 = 2600 nM) make it a valuable tool for in vitro studies of MPO's role in inflammation and oxidative stress [2]. Its intermediate potency profile, compared to very potent irreversible inhibitors like MPO-IN-28, may be advantageous for studying the effects of partial or reversible MPO inhibition in cellular models of disease.

Building Block for Generating Focused Compound Libraries

As a bidentate scaffold with an aminophenyl group suitable for further functionalization, this compound can serve as a privileged starting point for synthesizing focused libraries of derivatives . Its intrinsic selectivity for 5-HT4 and MPO provides a rational basis for structure-activity relationship (SAR) campaigns aimed at optimizing potency and pharmacokinetic properties while maintaining its favorable selectivity profile.

Comparative Standard for Assay Development and Validation

Due to its well-characterized activity against MPO, CYP3A4, 5-HT4, and 5-HT3A from authoritative databases like BindingDB [2][1], this compound can serve as a robust positive control or calibration standard. It is useful for developing and validating new biochemical or cell-based assays for these targets, ensuring inter-experimental reproducibility and providing a benchmark for evaluating novel chemical entities.

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